1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol
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Overview
Description
1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a bis(2-hydroxyethyl)amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol typically involves the reaction of naphthalene-2-ol with bis(2-hydroxyethyl)amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[Bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol
- 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
- N,N-Bis(2-hydroxyethyl)amino-2-propanol
Uniqueness
1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
143329-09-3 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]naphthalen-2-ol |
InChI |
InChI=1S/C14H17NO3/c16-9-7-15(8-10-17)14-12-4-2-1-3-11(12)5-6-13(14)18/h1-6,16-18H,7-10H2 |
InChI Key |
FMELRAISNMPXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N(CCO)CCO)O |
Origin of Product |
United States |
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